(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Description
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C27H25N7O2 and its molecular weight is 479.544. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidine analogues, have been reported to inhibit the stress response of general control nonderepressible 2 kinase (gcn2) . GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation, UV irradiation, and protein folding stress .
Mode of Action
It can be inferred from related studies that triazolopyrimidine derivatives may interact with their targets (such as gcn2) by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as the stress response.
Biochemical Pathways
The inhibition of gcn2 can affect the integrated stress response (isr) pathway . The ISR pathway is a cellular stress response pathway activated by various stress conditions, including amino acid starvation, UV irradiation, and protein folding stress .
Result of Action
The inhibition of gcn2 and the subsequent effect on the isr pathway can potentially lead to a decrease in protein synthesis and cell growth, thereby affecting the survival of cells under stress conditions .
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKBVTUHPVIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.